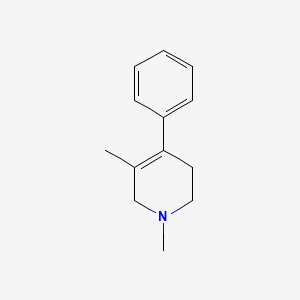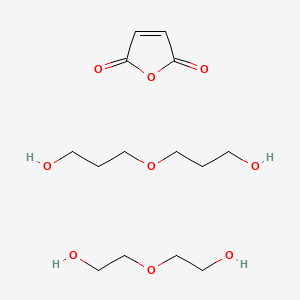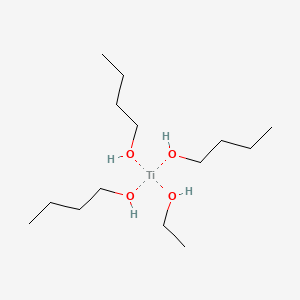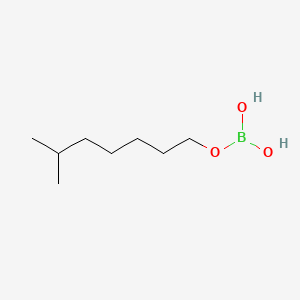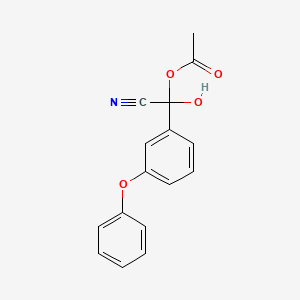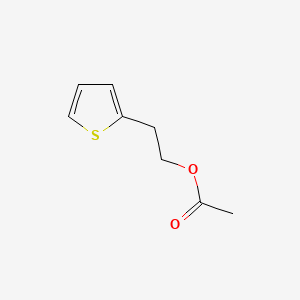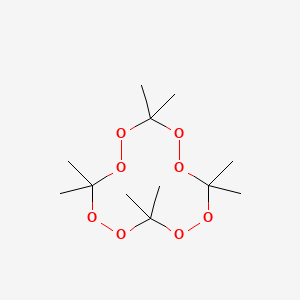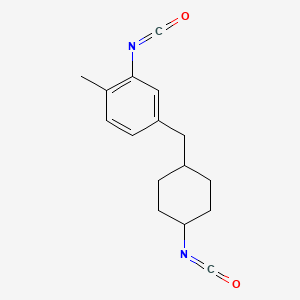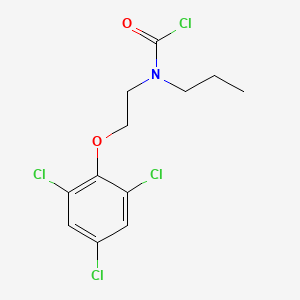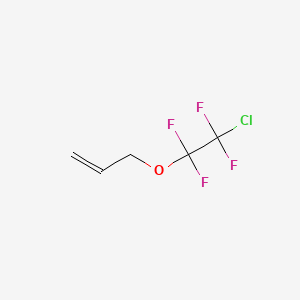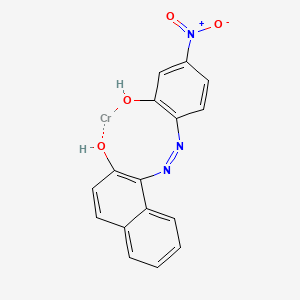
(1-((2-Hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromium: is an organometallic compound identified by the Colour Index Constitution Numbers C.I. 12195 and 12197 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromium involves the reaction of 2-naphthol with 2-hydroxy-4-nitroaniline in the presence of a chromium salt. The reaction typically occurs under acidic conditions to facilitate the formation of the azo bond .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reagents and the use of advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, nitro groups under electrophilic substitution conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the azo compound.
Reduction Products: Amines and other reduced forms.
Substitution Products: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metals. The azo group and the hydroxyl groups on the aromatic rings facilitate the binding to metal ions, leading to the formation of stable organometallic complexes. These complexes can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
- [1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromium
- [1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)
Comparison:
- Uniqueness: [1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromium is unique due to its specific azo and hydroxyl functional groups, which provide distinct chemical properties and reactivity compared to other similar compounds .
- Applications: While similar compounds may also be used as dyes and in coordination chemistry, [1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromium is particularly valued for its stability and vibrant color properties .
Properties
CAS No. |
85896-47-5 |
|---|---|
Molecular Formula |
C16H11CrN3O4 |
Molecular Weight |
361.27 g/mol |
IUPAC Name |
chromium;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11N3O4.Cr/c20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;/h1-9,20-21H; |
InChI Key |
VKHFCXSCJWLIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


